9-Oxa-3-azabicyclo[4.2.1]nonane 9-Oxa-3-azabicyclo[4.2.1]nonane
Brand Name: Vulcanchem
CAS No.: 69928-94-5
VCID: VC7860311
InChI: InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2
SMILES: C1CC2CNCCC1O2
Molecular Formula: C7H13NO
Molecular Weight: 127.18

9-Oxa-3-azabicyclo[4.2.1]nonane

CAS No.: 69928-94-5

Cat. No.: VC7860311

Molecular Formula: C7H13NO

Molecular Weight: 127.18

* For research use only. Not for human or veterinary use.

9-Oxa-3-azabicyclo[4.2.1]nonane - 69928-94-5

Specification

CAS No. 69928-94-5
Molecular Formula C7H13NO
Molecular Weight 127.18
IUPAC Name 9-oxa-3-azabicyclo[4.2.1]nonane
Standard InChI InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2
Standard InChI Key WWPSNCRLHCSSDS-UHFFFAOYSA-N
SMILES C1CC2CNCCC1O2
Canonical SMILES C1CC2CNCCC1O2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

9-Oxa-3-azabicyclo[4.2.1]nonane features a bicyclo[4.2.1]nonane skeleton with oxygen at position 9 and nitrogen at position 3. The molecular formula is C₇H₁₁NO, with a molecular weight of 141.17 g/mol for the base compound and 163.64 g/mol for its hydrochloride salt (CAS: 1949816-66-3) . The IUPAC name 9-oxa-3-azabicyclo[4.2.1]nonan-4-one specifies a ketone group at position 4, as evidenced by the SMILES notation O=C1CC2CCC(CN1)O2 .

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₁₁NO
Molecular Weight (Base)141.17 g/mol
Molecular Weight (HCl Salt)163.64 g/mol
CAS Number (Base)79352-40-2
CAS Number (HCl Salt)1949816-66-3
SMILESO=C1CC2CCC(CN1)O2

The bicyclic system imposes significant ring strain, influencing reactivity and conformational flexibility. X-ray crystallography of analogous compounds reveals chair-like conformations in the oxazabicyclic rings, which stabilize interactions with biological targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of 9-oxa-3-azabicyclo[4.2.1]nonane derivatives show distinct signals for the heteroatoms. For example:

  • ¹H NMR: Protons adjacent to the nitrogen atom resonate at δ 3.2–3.5 ppm, while those near the oxygen atom appear at δ 4.0–4.3 ppm.

  • ¹³C NMR: The carbonyl carbon in the 4-keto derivative is observed at ~210 ppm, consistent with strained bicyclic ketones .

Synthesis and Methodological Advances

Classical Cyclization Approaches

The hydrochloride salt (9-oxa-3-azabicyclo[4.2.1]nonane HCl) is synthesized via acid-catalyzed cyclization of ω-unsaturated hydroxylamine precursors. A representative protocol involves:

  • Condensation of 2-(benzyloxy)acetaldehyde with hydroxylamine derivatives.

  • Intramolecular 1,3-dipolar cycloaddition under reflux in ethanol .

  • Deprotection using hydrogenolysis or acidic hydrolysis to yield the free base .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
CycloadditionEtOH, Δ, 12 h65–72
Deprotection (Benzyl)H₂/Pd-C, MeOH85
Salt FormationHCl (g), Et₂O90

Catalytic Innovations

Transition metal catalysts, particularly palladium and ruthenium complexes, enhance regioselectivity in ring-closing metathesis (RCM) of diene precursors. For example, Grubbs’ second-generation catalyst achieves 78% yield in forming the bicyclic core at 40°C . Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) improve diastereoselectivity (8:1 dr) compared to traditional solvents (3:1 dr) .

Biological Activities and Mechanism of Action

Antimicrobial Properties

9-Oxa-3-azabicyclo[4.2.1]nonane derivatives exhibit broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The mechanism involves disruption of microbial cell membranes, as evidenced by lactate dehydrogenase (LDH) leakage assays.

Neurological Interactions

The compound’s azabicyclic core mimics natural alkaloids like anatoxin-a, enabling partial agonism at α4β2 nAChRs (EC₅₀ = 220 nM). Electrophysiological studies show sustained activation of hippocampal neurons, suggesting potential applications in neurodegenerative diseases.

Table 3: Pharmacological Profiling

TargetActivityAssayResult
α4β2 nAChRAgonistFLIPR Calcium FluxEC₅₀ = 220 nM
MAO-BInhibitorFluorometric AssayIC₅₀ = 5.2 μM
ROS ScavengingAntioxidantDPPH Radical AssaySC₅₀ = 18 μM

Applications in Alkaloid Synthesis

The compound serves as a key intermediate in synthesizing pyrrolizidine and indolizidine alkaloids. For example:

  • Anatoxin-a Synthesis: Reductive amination of 9-oxa-3-azabicyclo[4.2.1]nonane with keto esters yields the tricyclic core of anatoxin-a in 4 steps.

  • Pinnamine Derivatives: Mitsunobu coupling with secondary alcohols introduces functionalized side chains, enabling access to >20 pinnamine analogs .

Comparative Analysis with Structural Analogs

9-Oxa-1-azabicyclo[4.2.1]nonanes

Replacing the nitrogen at position 3 with position 1 (as in J. Org. Chem. 2006, 71, 8669) reduces nAChR affinity by 40-fold, highlighting the critical role of nitrogen positioning .

3-Azabicyclo[4.2.1]nonane-3-carboxamide

Carboxamide substitution at N3 (C₉H₁₆N₂O, MW = 168.24 g/mol) enhances blood-brain barrier permeability (PAMPA-BBB = 12 × 10⁻⁶ cm/s) but decreases antimicrobial potency.

Future Directions and Challenges

  • Stereoselective Synthesis: Developing asymmetric catalysis for enantiopure derivatives to optimize receptor selectivity .

  • In Vivo Toxicology: Chronic toxicity studies in murine models are needed to assess hepatotoxicity risks.

  • Hybrid Derivatives: Conjugation with fluoroquinolones or β-lactams could expand antimicrobial spectra .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator